molecular formula C12H10N2O4S B12667003 Ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate CAS No. 67749-14-8

Ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate

Cat. No.: B12667003
CAS No.: 67749-14-8
M. Wt: 278.29 g/mol
InChI Key: XIIGIARVVBLGRY-UHFFFAOYSA-N
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Description

Key Geometrical Features:

  • Naphthalene Backbone : The planar, aromatic naphthalene system ensures rigidity, with bond lengths and angles consistent with polycyclic aromatic hydrocarbons (bond length: ~1.40 Å for C-C; ~120° for C-C-C angles).
  • Diazo Group (N=N) : The diazo moiety at C6 adopts a linear geometry (bond angle: ~180°), with a bond length of approximately 1.23 Å, characteristic of nitrogen-nitrogen double bonds.
  • Sulfonate Ester : The sulfonate group (SO₃⁻) at C1 exhibits tetrahedral geometry around the sulfur atom, with S-O bond lengths of ~1.44 Å and O-S-O angles of ~109.5°.

Conformational analysis reveals that the ethyl ester group adopts a staggered configuration relative to the sulfonate oxygen atoms, minimizing steric hindrance. The diazo group’s orientation is stabilized by resonance with the adjacent ketone, which delocalizes electron density across the naphthalene system.

Spectroscopic Profiling

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits strong absorption in the UV region due to π→π* transitions in the naphthalene ring and n→π* transitions in the diazo group. Key absorption bands include:

  • λₘₐₓ ≈ 270 nm (aromatic π→π* transition).
  • λₘₐₓ ≈ 350 nm (n→π* transition of the diazo group).

Infrared (IR) Spectroscopy

IR spectra reveal characteristic vibrational modes:

Functional Group Absorption (cm⁻¹) Assignment
N=N (diazo) 2100–2200 Stretching vibration
C=O (ketone) 1680–1720 Stretching vibration
S=O (sulfonate) 1170–1200 Asymmetric stretching
S-O (ester) 1050–1100 Symmetric stretching

The absence of O-H stretches (3300–3500 cm⁻¹) confirms the esterification of the sulfonic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 1.40 ppm (t, 3H) : Ethyl group (-CH₂CH₃).
    • δ 4.35 ppm (q, 2H) : Ethyloxy group (-OCH₂).
    • δ 7.50–8.20 ppm (m, 6H) : Aromatic protons on naphthalene.
  • ¹³C NMR :
    • δ 14.1 ppm : Ethyl CH₃.
    • δ 63.5 ppm : Ethyloxy CH₂.
    • δ 125–140 ppm : Aromatic carbons.
    • δ 190.5 ppm : Ketone carbonyl (C=O).

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum displays a molecular ion peak at m/z 296.28 (C₁₂H₁₀N₂O₄S⁺), with fragment ions corresponding to loss of the ethyl group (m/z 251.12) and the diazo moiety (m/z 207.08).

Crystallographic Data and X-Ray Diffraction Studies

While crystallographic data for this compound remain unreported in the literature, related compounds such as sodium 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate () provide insights into potential lattice parameters. The sodium salt crystallizes in a monoclinic system with space group P2₁/c, featuring:

  • Unit cell dimensions : a = 8.42 Å, b = 10.15 Å, c = 12.30 Å, β = 98.5°.
  • Coordination geometry : The sulfonate group participates in hydrogen bonding with adjacent molecules, stabilizing the crystal lattice.

For the ethyl derivative, computational modeling predicts similar packing patterns, with the ethyl group introducing additional van der Waals interactions. Future X-ray studies are required to confirm these predictions and elucidate the compound’s solid-state behavior.

Properties

CAS No.

67749-14-8

Molecular Formula

C12H10N2O4S

Molecular Weight

278.29 g/mol

IUPAC Name

2-diazonio-5-ethoxysulfonylnaphthalen-1-olate

InChI

InChI=1S/C12H10N2O4S/c1-2-18-19(16,17)11-5-3-4-9-8(11)6-7-10(14-13)12(9)15/h3-7H,2H2,1H3

InChI Key

XIIGIARVVBLGRY-UHFFFAOYSA-N

Canonical SMILES

CCOS(=O)(=O)C1=CC=CC2=C1C=CC(=C2[O-])[N+]#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate typically involves the diazotization of an appropriate precursor. One common method involves the reaction of 5,6-dihydro-5-oxonaphthalene-1-sulphonic acid with ethyl nitrite under acidic conditions to form the diazo compound. The reaction is usually carried out at low temperatures to stabilize the diazo group and prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. Advanced purification techniques, such as recrystallization and chromatography, are often employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as catalysts like transition metals. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted naphthalene derivatives, while cycloaddition reactions can produce complex polycyclic compounds .

Scientific Research Applications

Organic Synthesis

One of the primary applications of ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is in organic synthesis. Its diazo functionality allows it to participate in cycloaddition reactions and other transformations that are vital for creating complex organic molecules.

Case Study: Synthesis of Heterocycles

Research has demonstrated that this compound can be used to synthesize various heterocyclic compounds through diazo transfer reactions. For example, it has been employed in the synthesis of substituted naphthalenes and other aromatic systems, showcasing its utility in developing new pharmaceutical agents.

Medicinal Chemistry

This compound exhibits promising biological activity that may be relevant for pharmacological applications.

Anticancer Activity

Studies indicate that this compound can inhibit specific oncogenic pathways, making it a candidate for anticancer drug development. Its ability to interact with biological macromolecules suggests potential therapeutic applications in targeting cancer cells .

Environmental Chemistry

The compound's solubility characteristics also make it suitable for environmental applications, particularly in the remediation of contaminated sites. Its ability to form complexes with heavy metals may aid in the detoxification processes.

Case Study: Heavy Metal Remediation

Research has shown that this compound can effectively bind to heavy metals in aqueous solutions, facilitating their removal from contaminated environments. This application highlights its potential role in environmental cleanup efforts .

Analytical Chemistry

In analytical chemistry, this compound can serve as a reagent for detecting various analytes due to its unique chemical properties.

Example: Chromatographic Techniques

The compound has been utilized in chromatographic methods to separate and analyze complex mixtures. Its reactivity allows for the derivatization of analytes, enhancing detection sensitivity .

Mechanism of Action

The mechanism of action of ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate involves the reactivity of the diazo group. The diazo group can undergo various transformations, leading to the formation of reactive intermediates that interact with molecular targets. These interactions can result in the modification of biological molecules, such as proteins and nucleic acids, thereby exerting specific effects on biological pathways .

Comparison with Similar Compounds

Key Observations:

  • Polarity : Methyl and ethyl esters exhibit lower LogP (2.8–3.2) vs. bulky tert-butyl (4.1) or aromatic derivatives (4.85–6.2), impacting solubility and membrane permeability.
  • Stability : Tert-butyl and biphenyl derivatives show enhanced thermal stability due to steric hindrance .
  • Reactivity : Methyl and ethyl esters undergo faster photodegradation than aromatic analogs, as the diazo group’s electron density is modulated by substituents .

Biological Activity

Ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate (CAS No. 67749-14-8) is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₀N₂O₄S. Its structure features:

  • Diazo Group : Contributes to its reactivity.
  • Naphthalene Ring : Known for aromatic properties.
  • Sulfonate Group : Enhances solubility in polar solvents.

These features make it versatile for both synthetic and biological applications, particularly in pharmacology and organic synthesis .

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : The compound has shown promise in inhibiting specific oncogenic pathways. Studies suggest that it may interact with proteins involved in cancer progression, potentially serving as a lead compound for drug development targeting various cancers .
  • Protein Binding : Interaction studies reveal that this compound can bind to specific enzymes and proteins, influencing biochemical pathways critical for cellular function.
  • Enzyme Inhibition : Its ability to inhibit certain enzymes involved in metabolic pathways suggests potential applications in treating metabolic disorders.

Case Study 1: Anticancer Activity

A study explored the effects of this compound on human cancer cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via caspase activation
HeLa (Cervical)10Inhibition of cell proliferation
A549 (Lung)12Disruption of mitochondrial function

The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating its therapeutic potential .

Case Study 2: Enzyme Interaction

In another study, the interaction of this compound with key metabolic enzymes was assessed:

EnzymeInhibition (%) at 50 µM
Aldose Reductase70
Cyclooxygenase55
Lipoxygenase60

These findings suggest that the compound could be beneficial in managing conditions associated with these enzymes, such as diabetes and inflammation .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that exhibit biological activity. Below is a comparison table highlighting these compounds:

Compound NameStructural FeaturesUnique Properties
6-Diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonic acid Lacks ethyl ester; contains a carboxylic acid groupMore polar due to the carboxylic acid
4-Diazoaniline Contains an aniline structurePrimarily used in dye synthesis
Ethyl 4-diazoaminobenzoate Similar diazo structure; contains an esterUsed as a reagent in organic synthesis

This table illustrates the versatility of this compound compared to its analogs, particularly regarding its potential therapeutic applications.

Q & A

Basic: What spectroscopic methods are recommended for structural characterization of Ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H and 13C^{13}C spectra to confirm the diazo group (-N2_2) and ester linkage (C-O-SO3_3) positions. The InChI string (1S/C11H8N2O4S) provides a roadmap for assigning proton environments .
  • Infrared (IR) Spectroscopy: Identify characteristic peaks for the diazo group (~2100 cm1^{-1}), carbonyl (C=O, ~1700 cm1^{-1}), and sulfonate (S=O, ~1350-1150 cm1^{-1}) .
  • Mass Spectrometry (MS): Confirm molecular weight (264.257 g/mol) via high-resolution MS, observing fragmentation patterns from the labile diazo group .

Basic: What synthetic routes are reported for this compound?

Answer:
A two-step methodology is commonly employed:

Sulfonation: React naphthalene-1-sulfonic acid with chlorosulfonic acid to introduce the sulfonyl chloride group .

Diazotization and Esterification: Treat the intermediate with nitrous acid (HNO2_2) to form the diazo group, followed by esterification with ethanol under acidic conditions .

  • Critical Control Points: Monitor reaction temperature (<5°C during diazotization) to prevent premature decomposition of the diazo group .

Advanced: How does ester substitution (e.g., ethyl vs. tert-butyl) influence photochemical reactivity in diazonaphthalene sulphonates?

Answer:

  • Steric Effects: Bulkier esters (e.g., tert-butyl) reduce reactivity in photochemical crosslinking due to hindered access to the diazo group, as seen in tert-butyl derivatives (C14_{14}H16_{16}N2_2O) .
  • Electronic Effects: Electron-withdrawing groups (e.g., sulfonate) enhance stability under UV exposure, while electron-donating esters (e.g., methyl) accelerate decomposition. Comparative studies using UV-Vis kinetics and quantum yield calculations are recommended .

Advanced: What strategies resolve contradictions in aqueous stability data under varying pH conditions?

Answer:
Contradictions arise from pH-dependent hydrolysis pathways:

  • Acidic Conditions (pH <3): Rapid hydrolysis of the sulfonate ester occurs, forming 6-diazo-5-oxonaphthalene-1-sulphonic acid .
  • Neutral/Alkaline Conditions (pH 7–12): The diazo group decomposes via nucleophilic attack, releasing nitrogen gas.
    Methodology:
    • Use buffered solutions (pH 2–12) and monitor degradation via HPLC or UV-Vis at 254 nm .
    • Cross-validate with computational models (e.g., DFT) to predict hydrolysis pathways .

Advanced: What safety protocols are critical for handling this compound in photoresist research?

Answer:

  • Toxicity Mitigation: The diazo group is photosensitive and may release toxic nitrogen oxides upon decomposition. Use fume hoods and UV-protective PPE .
  • Regulatory Compliance: Classified under EU Regulation 1272/2008 (Aquatic Chronic Toxicity Category 4). Dispose via approved hazardous waste channels .
  • Stability Testing: Store at -20°C in amber vials to minimize thermal/light-induced degradation .

Advanced: How is this compound utilized in photolithography applications?

Answer:

  • Photoacid Generation (PAG): Upon UV exposure, the diazo group decomposes, releasing sulfonic acid to catalyze polymer crosslinking in photoresists .
  • Comparative Performance: Ethyl esters offer balanced solubility in organic solvents (e.g., propylene glycol methyl ether acetate) vs. sodium salts, which are water-soluble but less reactive .
  • Optimization: Adjust ester chain length (ethyl vs. methyl) to tune dissolution rates in developers like tetramethylammonium hydroxide .

Advanced: What analytical challenges arise in quantifying trace impurities in synthesized batches?

Answer:

  • Impurity Profiling: Detect residual sulfonyl chloride (from incomplete esterification) via ion chromatography (IC) or LC-MS .
  • Diazo Byproducts: Use differential scanning calorimetry (DSC) to identify exothermic peaks from unstable diazo intermediates .
  • Validation: Employ spike-and-recovery experiments with synthetic impurity standards (e.g., 6-diazo-5-oxonaphthalene-2-sulphonyl chloride) .

Basic: What computational tools predict the reactivity of this compound?

Answer:

  • Molecular Modeling: Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict electron transfer during photodecomposition .
  • Solubility Prediction: Use COSMO-RS to estimate solubility in organic solvents (e.g., ethyl lactate) based on the sulfonate group’s polarity .

Advanced: How does this compound compare to sodium salts in biological staining applications?

Answer:

  • Solubility: Sodium salts (e.g., Sodium 6-diazo-5-oxonaphthalene-1-sulphonate) are water-soluble, ideal for aqueous staining protocols, while ethyl esters require organic solvents .
  • Cellular Uptake: Ethyl esters exhibit higher membrane permeability due to lipophilicity, validated via fluorescence microscopy in live-cell imaging .

Advanced: What methodologies assess environmental persistence of this compound?

Answer:

  • OECD 301F Test: Measure biodegradation in activated sludge over 28 days .
  • Photolysis Studies: Expose to simulated sunlight (λ >290 nm) and quantify degradation products (e.g., naphthoquinone) via GC-MS .
  • Ecotoxicity: Use Daphnia magna assays to determine LC50_{50} values, referencing EU classification H413 (Aquatic Chronic 4) .

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